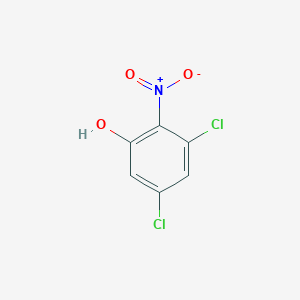

3,5-Dichloro-2-nitrophenol

CAS No.:

Cat. No.: VC13796055

Molecular Formula: C6H3Cl2NO3

Molecular Weight: 208.00 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H3Cl2NO3 |

|---|---|

| Molecular Weight | 208.00 g/mol |

| IUPAC Name | 3,5-dichloro-2-nitrophenol |

| Standard InChI | InChI=1S/C6H3Cl2NO3/c7-3-1-4(8)6(9(11)12)5(10)2-3/h1-2,10H |

| Standard InChI Key | AJEHWOKVPSKSLG-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1O)[N+](=O)[O-])Cl)Cl |

| Canonical SMILES | C1=C(C=C(C(=C1O)[N+](=O)[O-])Cl)Cl |

Introduction

3,5-Dichloro-2-nitrophenol is an organic compound belonging to the nitrophenol family, characterized by the presence of nitro (-NO) and hydroxyl (-OH) functional groups attached to a benzene ring, along with two chlorine atoms at positions 3 and 5. This compound is a derivative of phenol and is of interest due to its potential applications in industrial chemistry, environmental studies, and biological research.

Synthesis

The synthesis of 3,5-dichloro-2-nitrophenol typically involves electrophilic substitution reactions starting from chlorinated aromatic precursors. A common approach includes:

-

Nitration Reaction: Chlorinated phenols are subjected to nitration using concentrated nitric acid or a nitrating mixture (HNO/HSO).

-

Chlorination: Phenols are chlorinated using reagents such as chlorine gas or sodium hypochlorite under controlled conditions.

These reactions require careful temperature management to prevent over-substitution or decomposition of the product.

Applications

-

Industrial Use:

-

Precursor for synthesizing dyes and pigments.

-

Intermediate in the production of agrochemicals like herbicides and fungicides.

-

-

Biological Activity:

-

Exhibits antimicrobial properties against Gram-positive bacteria such as Staphylococcus aureus.

-

Potential fungicidal activity against species like Aspergillus terreus.

-

-

Environmental Studies:

-

Used as a model compound in studies on chlorinated phenols' environmental behavior, including degradation pathways and toxicity.

-

Toxicity and Environmental Impact

Chlorinated nitrophenols, including 3,5-dichloro-2-nitrophenol, are known for their persistence in the environment due to their resistance to biodegradation. Key concerns include:

-

Toxicity: These compounds can be toxic to aquatic organisms, affecting ecosystems at relatively low concentrations.

-

Bioaccumulation: Their hydrophobic nature may lead to accumulation in living organisms.

-

Degradation Pathways: Research on microbial degradation pathways has shown that specialized bacteria can metabolize these compounds under specific conditions.

Analytical Methods

The identification and quantification of 3,5-dichloro-2-nitrophenol are conducted using advanced analytical techniques:

-

Spectroscopic Methods:

-

UV-Vis Spectroscopy: Detection based on characteristic absorption peaks.

-

FTIR: Identification of functional groups such as -OH and -NO.

-

-

Chromatographic Techniques:

-

High-Performance Liquid Chromatography (HPLC): For separation and quantification.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For detailed structural analysis.

-

Research Findings

Recent studies have highlighted several aspects of chlorinated nitrophenols:

-

Biological Interactions:

-

Structure-Activity Relationships (SAR):

-

Environmental Degradation:

-

Photodegradation under UV light has been explored as a method for mitigating environmental contamination.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume